(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

Catalog No.
S1893304
CAS No.
7451-73-2
M.F
C13H13N3O2
M. Wt
243.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

CAS Number

7451-73-2

Product Name

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione

IUPAC Name

3-(1H-indol-3-ylmethyl)piperazine-2,5-dione

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

InChI

InChI=1S/C13H13N3O2/c17-12-7-15-13(18)11(16-12)5-8-6-14-10-4-2-1-3-9(8)10/h1-4,6,11,14H,5,7H2,(H,15,18)(H,16,17)

InChI Key

IFQZEERDQXQTLJ-UHFFFAOYSA-N

SMILES

C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32

The exact mass of the compound Cyclo(glycyltryptophyl) is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 286599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-3-((1H-Indol-3-yl)methyl)piperazine-2,5-dione, commonly known as Cyclo(L-Trp-Gly) (CAS: 7451-73-2), is a structurally rigid cyclic dipeptide (diketopiperazine) utilized as a specialized precursor and benchmark substrate in biocatalysis and chemoenzymatic synthesis [1]. Featuring an unsubstituted glycine residue paired with an L-tryptophan moiety, this compound minimizes steric hindrance around the diketopiperazine core, making it a highly efficient prenyl acceptor for dimethylallyl tryptophan synthases (DMATSs) [1]. In industrial and advanced laboratory settings, it is procured primarily for the regioselective synthesis of C7-prenylated indole derivatives, serving as a highly processable alternative to bulkier analogs due to its superior binding affinity, high aqueous assay solubility (up to 5.0 mM), and reliable conversion kinetics [2].

Research Fit

Prenyltransferase biotransformation fit
Antimicrobial screening scaffold context
Tryptophan fluorescence probe standard
DKP self-assembly building block

Substituting Cyclo(L-Trp-Gly) with closely related cyclic dipeptides, such as Cyclo(L-Trp-L-Ala) or Cyclo(L-Trp-L-Phe), severely compromises biocatalytic efficiency and process economics [1]. The addition of even a single methyl group (as in the alanine analog) or a bulky benzyl group (as in the phenylalanine analog) to the diketopiperazine ring introduces significant steric clash within the constrained active sites of prenyltransferases[1]. This steric penalty manifests as drastically elevated Michaelis constants (KM) and suppressed turnover numbers (kcat), leading to incomplete conversions, higher required enzyme loadings, and increased downstream purification costs [1]. Furthermore, linear L-Trp-Gly cannot be substituted, as the rigid 2,5-diketopiperazine scaffold is an absolute structural requirement for substrate recognition by the target enzymes.

Substitution Risk

Enzyme kinetics mismatch Gly-Trp steric fit at 7-DMATS active site may not be replicated by bulkier Trp-DKPs such as Trp-Leu or Trp-Pro
Antimicrobial profile shift Gram-negative MIC endpoints reported for Gly-Trp may differ with alternative Trp-containing cyclic dipeptides
Spectroscopic distinction Time-resolved fluorescence depletion signature unique to Gly-Trp; linear dipeptides or bulkier DKPs may yield different analytical response

Biocatalytic Efficiency in Regioselective C7-Prenylation

Kinetic evaluations of 7-dimethylallyl tryptophan synthase (7-DMATS) demonstrate that Cyclo(L-Trp-Gly) achieves the highest catalytic efficiency among tested cyclic dipeptides, exhibiting a KM of 169.7 μM and a kcat of 0.1307 s−1 [1]. When compared to the closest structural analog, Cyclo(L-Trp-L-Ala), the substitution of the glycine proton with a methyl group drastically reduces enzyme affinity (KM = 867.8 μM) and turnover (kcat = 0.0127 s−1) [1]. This results in a relative catalytic efficiency (kcat/KM) for the alanine variant that is only 1.9% of that achieved by Cyclo(L-Trp-Gly) [1].

Evidence DimensionRelative catalytic efficiency (kcat/KM)
Target Compound DataCyclo(L-Trp-Gly) (100% baseline efficiency; KM 169.7 μM)
Comparator Or BaselineCyclo(L-Trp-L-Ala) (1.9% relative efficiency; KM 867.8 μM)
Quantified Difference~52-fold higher catalytic efficiency for the target compound
ConditionsPurified 7-DMATS assay with dimethylallyl diphosphate (DMAPP)

Procuring the glycine-containing dipeptide is critical for maximizing enzymatic throughput and minimizing costly enzyme usage in the synthesis of prenylated indoles.

7-DMATS catalytic efficiency
Head-to-head
kcat/KM: 770.1 s⁻¹·M⁻¹ (100%)
Reported highest substrate turnover among tested CDPs
KM 169.7 μM; >50-fold higher than poorest substrates

Substrate Conversion Rate and Biotransformation Yield

In standardized biocatalytic reactions utilizing 7-DMATS, the structural profile of the cyclic dipeptide directly dictates the final product yield [1]. HPLC analysis of incubation mixtures reveals that Cyclo(L-Trp-Gly) achieves a conversion rate of 33.6% [1]. In contrast, utilizing a bulky analog such as Cyclo(L-Trp-L-Phe) under identical conditions results in a severely depressed conversion rate of only 11.8%, leaving a large excess of unreacted precursor[1].

Evidence DimensionEnzymatic conversion rate
Target Compound DataCyclo(L-Trp-Gly) (33.6% conversion)
Comparator Or BaselineCyclo(L-Trp-L-Phe) (11.8% conversion)
Quantified Difference2.8-fold higher conversion yield for the target compound
ConditionsStandardized 7-DMATS incubation analyzed via HPLC

Higher conversion rates directly translate to reduced raw material waste and simpler downstream product isolation in chemoenzymatic manufacturing.

7-DMATS binding free energy
Head-to-head
ΔGbind = –6.31 kcal·mol⁻¹
Most favorable computed binding among seven CDPs
H-bonds: TYR191, THR102, GLU89

Assay Solubility and Maximum Substrate Loading

The practical utility of cyclic dipeptides in aqueous biocatalysis is often limited by their solubility[1]. During the kinetic characterization of cyclodipeptide prenyltransferases (e.g., VftPT, CdpC3PT, CdpNPT), Cyclo(L-Trp-Gly) demonstrated high processability, allowing for final assay concentrations of up to 5.0 mM [1]. Conversely, the more hydrophobic analog Cyclo(L-Trp-L-Tyr) suffered from low aqueous solubility, strictly limiting its maximum working concentration to 1.0 mM and thereby bottlenecking the volumetric productivity of the reaction [1].

Evidence DimensionMaximum practical assay concentration (solubility limit)
Target Compound DataCyclo(L-Trp-Gly) (5.0 mM)
Comparator Or BaselineCyclo(L-Trp-L-Tyr) (1.0 mM)
Quantified Difference5-fold higher maximum substrate loading capacity
ConditionsAqueous enzyme assay buffer (50 mM Tris-HCl, pH 7.5)

Higher aqueous solubility enables greater substrate loading, which is essential for scaling up biocatalytic processes to industrial volumes.

Antibacterial MIC profile
Head-to-head
E. coli MIC 16 μg·mL⁻¹; 8× lower than ampicillin reported
Supports antimicrobial screening context
Gram-negative panel incl. K. pneumoniae MIC 16 μg·mL⁻¹
Proteolytic stability
Class-level
Cyclic DKP scaffold; no free termini
Eliminates aminopeptidase/carboxypeptidase cleavage sites
Data to verify; class-level inference
Fluorescence discrimination
Reported
Distinct depletion transient vs Trp, Ala-Trp, cyclo(-Leu-Trp)
Supports analytical discrimination workflow
Deep-UV ODD with 35% modulation contrast

Chemoenzymatic Synthesis of Prenylated Indoles

As the highest-efficiency substrate for 7-DMATS, this compound is procured for synthesizing C7-prenylated derivatives with enhanced antimicrobial and anticancer properties, ensuring high yields (33.6% conversion) and minimal unreacted precursor compared to bulkier analogs [1].

Benchmark Substrate for Novel Prenyltransferase Screening

Due to its minimal steric hindrance and high baseline reactivity (kcat/KM = 770 M−1 s−1), Cyclo(L-Trp-Gly) serves as a reliable reference standard for evaluating the catalytic activity and promiscuity of newly discovered or engineered DMATS-type enzymes [1].

Precursor for Complex Diketopiperazine Alkaloids

Its proven aqueous solubility (up to 5.0 mM) and reliable processability make it a highly scalable building block in the synthesis of complex, bioactive fungal secondary metabolites, avoiding the concentration bottlenecks associated with tyrosine- or phenylalanine-containing dipeptides [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
C7-Prenylated Indole Alkaloid Synthesis
7-DMATS substrate kinetics
Reported catalytic efficiency context
Antimicrobial SAR Baseline
Gram-negative and Gram-positive MIC profile
Reported MIC endpoint consistency
Tryptophan Fluorescence Probe Development
Unique fluorescence depletion signature
Analytical discrimination validation
Supramolecular Self-Assembly Studies
Glycine flexibility + indole stacking
Nanostructure formation and stability

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

243.100776666 g/mol

Monoisotopic Mass

243.100776666 g/mol

Heavy Atom Count

18

Other CAS

7451-73-2

Wikipedia

Cyclo(glycyltryptophyl)

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